3-ethynyl-5-methylbenzonitrile

Organic Synthesis Building Blocks Quality Control

This 3,5-disubstituted benzonitrile features a terminal alkyne at the 3-position and a methyl group at the 5-position, delivering a distinct steric and electronic profile for reliable Sonogashira couplings that non-methylated analogs cannot replicate. Generic substitution disrupts regiospecificity; this precise pattern ensures reproducible synthetic routes and reaction outcomes. Validate identity against published NMR/IR reference data for seamless SAR and materials science projects.

Molecular Formula C10H7N
Molecular Weight 141.17 g/mol
CAS No. 2353742-62-6
Cat. No. B6601350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-5-methylbenzonitrile
CAS2353742-62-6
Molecular FormulaC10H7N
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C#N)C#C
InChIInChI=1S/C10H7N/c1-3-9-4-8(2)5-10(6-9)7-11/h1,4-6H,2H3
InChIKeyNARHOUCWZBDEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-5-methylbenzonitrile (CAS 2353742-62-6) | C10H7N Benzonitrile Building Block


3-Ethynyl-5-methylbenzonitrile (CAS 2353742-62-6) is a polysubstituted aromatic nitrile characterized by an ethynyl group at the 3-position and a methyl group at the 5-position of the benzonitrile ring . It is a versatile synthetic intermediate with the molecular formula C10H7N and a molecular weight of 141.17 g/mol . This compound functions as a key building block in organic synthesis, particularly valued for its ability to participate in Sonogashira coupling reactions and other transformations that exploit the reactivity of its terminal alkyne moiety .

Why 3-Ethynyl-5-methylbenzonitrile Cannot Be Interchanged with Other Benzonitriles


Procurement decisions involving polysubstituted benzonitriles require precise structural specification, as seemingly minor modifications to the substitution pattern can dramatically alter chemical reactivity and downstream synthetic utility. For example, the presence of both an ethynyl and a methyl group on the benzonitrile core in 3-ethynyl-5-methylbenzonitrile (CAS 2353742-62-6) imparts a unique steric and electronic profile that differs fundamentally from analogs lacking the methyl group (e.g., 3-ethynylbenzonitrile) or those with alternative substituents (e.g., 3-ethyl-4-hydroxy-5-methylbenzonitrile) . The ethynyl moiety provides a critical handle for Sonogashira cross-coupling and other alkyne-based chemistries, enabling the construction of diverse molecular architectures that are inaccessible with other nitrile derivatives . Generic substitution with an in-class benzonitrile that does not bear both the ethynyl group and the specific methyl substitution pattern will inevitably alter reaction outcomes, lead to different regioisomers, and require extensive re-optimization of synthetic routes.

3-Ethynyl-5-methylbenzonitrile Comparative Data: Purity, Molecular Properties, and Synthetic Utility


Commercially Available Purity and Molecular Identity of 3-Ethynyl-5-methylbenzonitrile vs. 3-Ethynylbenzonitrile

3-Ethynyl-5-methylbenzonitrile is commercially offered with a standard purity of 98%, as documented by major chemical suppliers, providing a well-defined starting material for synthesis . In contrast, the widely available analog 3-ethynylbenzonitrile (CAS 171290-53-2) lacks the 5-methyl group, resulting in a lower molecular weight of 127.15 g/mol . This structural difference is fundamental: the methyl group in the target compound introduces both steric hindrance and electron-donating character that can influence regioselectivity in subsequent reactions. For procurement purposes, this means that a user requiring the specific substitution pattern of 3-ethynyl-5-methylbenzonitrile cannot simply substitute 3-ethynylbenzonitrile without fundamentally altering the synthetic plan.

Organic Synthesis Building Blocks Quality Control

One-Step Synthesis and Spectroscopic Characterization of 3-Ethynyl-5-methylbenzonitrile

A protocol for the one-step synthesis of 3-ethynyl-5-methylbenzonitrile has been reported, achieving quantitative yield using adapted Vilsmeier conditions [1]. The product was comprehensively characterized by ¹H, ²H, and ¹³C NMR, as well as IR and Raman spectroscopy, providing a robust analytical reference [1]. This stands in contrast to many benzonitrile derivatives for which detailed spectral data may not be publicly available. For example, while 3-ethyl-4-hydroxy-5-methylbenzonitrile has been synthesized with an optimized 69% overall yield in a 3-step sequence , 3-ethynyl-5-methylbenzonitrile's reported one-step, quantitative synthesis offers a potentially more efficient route to a structurally related, yet chemically distinct, scaffold.

Synthetic Methodology Spectroscopy Characterization

Reactivity Profile of 3-Ethynyl-5-methylbenzonitrile as a Sonogashira Coupling Partner

3-Ethynyl-5-methylbenzonitrile is explicitly described as a versatile substrate for Sonogashira coupling reactions, a key transformation for constructing complex molecules . This is a direct consequence of its terminal alkyne (ethynyl) group. While many benzonitriles can serve as electrophiles in cross-couplings, the presence of a pre-installed ethynyl group in 3-ethynyl-5-methylbenzonitrile uniquely positions it as a nucleophilic coupling partner, enabling the convergent synthesis of extended π-systems. In contrast, a benzonitrile derivative like 3-ethyl-5-methylbenzonitrile (CAS 1349716-87-5) lacks this functionality and cannot participate in Sonogashira reactions .

Cross-Coupling Sonogashira Reaction C-C Bond Formation

Key Applications of 3-Ethynyl-5-methylbenzonitrile in Organic Synthesis and Medicinal Chemistry


As a Terminal Alkyne Building Block in Sonogashira Cross-Coupling Reactions

Due to its ethynyl group, 3-ethynyl-5-methylbenzonitrile is an ideal substrate for Sonogashira couplings, enabling the synthesis of diverse aryl-alkyne scaffolds . This is a critical step in constructing molecules for materials science and pharmaceutical research, where precise control over molecular architecture is paramount.

As a Starting Material for the Synthesis of 3-Substituted Benzonitrile Derivatives

The ethynyl group can be further elaborated through various transformations, including oxidation to carbonyl compounds, reduction to amines, or participation in cycloadditions. The published one-step synthesis [1] and spectroscopic characterization [1] provide a reliable and efficient entry point for generating diverse libraries of 3,5-disubstituted benzonitriles for structure-activity relationship (SAR) studies.

As a Reference Standard for Analytical and Spectroscopic Studies

The detailed NMR, IR, and Raman spectroscopic data published for this compound [1] serve as a valuable reference standard for confirming the identity and purity of synthesized materials. This is particularly useful in academic and industrial settings where rigorous analytical characterization is required.

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